molecular formula C16H18N2O4 B13921053 Phthalimidinoglutarimide-5'-C3-OH

Phthalimidinoglutarimide-5'-C3-OH

Cat. No.: B13921053
M. Wt: 302.32 g/mol
InChI Key: HVXWFICHECEFHV-UHFFFAOYSA-N
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Description

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with a unique structure that includes an isoindoline and piperidinedione moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindoline derivative with a piperidinedione precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-(3-hydroxypropanoyl)-1H-pyrrolizine: This compound shares a similar structural motif but differs in its ring structure and functional groups.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is unique due to its specific combination of isoindoline and piperidinedione moieties, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of 3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-[6-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H18N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,1-2,5-7,9H2,(H,17,20,21)

InChI Key

HVXWFICHECEFHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCO

Origin of Product

United States

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